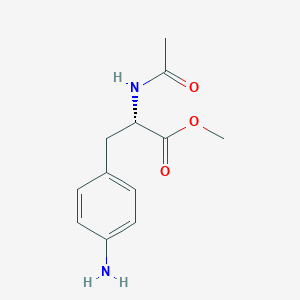
methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate, also known as methyl 2-acetamido-3-(4-aminophenyl)propanoate, is a synthetic organic compound with notable applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₂₂N₂O₃
- Molecular Weight : 314.38 g/mol
- CAS Number : 35418-07-6
The compound features an acetamido group and a 4-aminophenyl moiety, which contribute to its unique biological properties.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate cellular signaling pathways, which can lead to therapeutic effects in different biological contexts.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Receptor Interaction : It may bind to certain receptors, influencing signal transduction and cellular responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit cell growth in various cancer cell lines, demonstrating a concentration-dependent effect on mitochondrial activity and apoptosis induction.
- Neuroprotective Effects : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases by modulating pathways associated with neuronal survival and function.
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment, indicating strong anticancer potential.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in a marked decrease in neuronal cell death compared to controls. The mechanism was attributed to enhanced antioxidant defenses and reduced oxidative damage markers.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 2-(3-aminophenyl)propanoate | Anticancer, anti-inflammatory | Lacks acetamido group |
| Methyl 3-(4-aminophenyl)propanoate | Anticancer | Different positioning of the aminophenyl group |
| This compound | Strong anticancer, neuroprotective | Contains both acetamido and aminophenyl groups |
Eigenschaften
IUPAC Name |
methyl (2S)-2-acetamido-3-(4-aminophenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7,13H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSLMVHBZCGJNH-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














